molecular formula C7H13NO2 B2676774 2-[1-(aminomethyl)cyclobutyl]acetic Acid CAS No. 748754-87-2

2-[1-(aminomethyl)cyclobutyl]acetic Acid

Cat. No.: B2676774
CAS No.: 748754-87-2
M. Wt: 143.186
InChI Key: JPTZCXJSCJAXEE-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclobutyl]acetic acid (C7H13NO2) is a cyclobutane-derived carboxylic acid with an aminomethyl substituent. Its hydrochloride form (C7H14ClNO2, MW 179.65) is documented as a building block in pharmaceutical synthesis . This compound shares structural homology with Gabapentin but differs in ring size and substituent positioning.

Properties

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-5-7(2-1-3-7)4-6(9)10/h1-5,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTZCXJSCJAXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748754-87-2
Record name 2-(1-(Aminomethyl)cyclobutyl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(aminomethyl)cyclobutyl]acetic acid typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through cyclization reactions.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(aminomethyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

2-[1-(aminomethyl)cyclobutyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(aminomethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid)

  • Structure: Cyclohexyl ring with aminomethyl and acetic acid groups (C9H17NO2, MW 171.24) .
  • Pharmacology: Approved for epilepsy and neuropathic pain.
  • Pharmacokinetics :
    • Bioavailability: 60% (low dose) to 27% (high dose) due to saturable absorption .
    • Excretion: Renal, with minimal metabolism .

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid

  • Structure: Cyclobutyl ring with a Boc-protected amine (C11H19NO4, MW 229.28) .
  • Role : Intermediate in peptide synthesis, enabling selective amine deprotection.
  • Comparison : The Boc group stabilizes the amine during synthesis, contrasting with the free amine in the target compound. This derivative is less polar, affecting solubility.

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

  • Structure : Cyclopropyl ring with mercaptomethyl and acetic acid groups (C6H8O2S, MW 144.19) .
  • Application : Intermediate in Montelukast synthesis; the thiol group enables disulfide bond formation.
  • Key Difference: The smaller cyclopropane ring (higher strain) and thiol substituent increase reactivity compared to the cyclobutyl-aminomethyl analog.

{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic Acid

  • Structure : Cyclobutyl ring with trifluoromethylphenyl and acetic acid groups (C13H13F3O2, MW 258.24) .
  • Properties : The electron-withdrawing trifluoromethyl group enhances acidity (pKa ~3–4) and lipophilicity.
  • Comparison: Increased hydrophobicity may improve blood-brain barrier penetration relative to the aminomethyl analog.

Physicochemical and Pharmacological Insights

Property 2-[1-(Aminomethyl)cyclobutyl]acetic Acid Gabapentin 2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
Molecular Weight 179.65 (HCl salt) 171.24 144.19
Ring Strain High (cyclobutane) Low (cyclohexane) Very high (cyclopropane)
Key Functional Group Aminomethyl Aminomethyl Mercaptomethyl
Bioavailability Not reported Dose-dependent Not applicable (intermediate)
Therapeutic Use Research intermediate Anticonvulsant Synthetic intermediate

Biological Activity

2-[1-(aminomethyl)cyclobutyl]acetic acid (also known as 2-AMCA) is an organic compound characterized by its cyclobutane structure and an aminomethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 2-AMCA, including its mechanisms of action, research findings, and applications.

  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.18 g/mol
  • Structure : The compound features a cyclobutane ring with an aminomethyl group and an acetic acid moiety, which influences its reactivity and biological interactions.

The biological activity of 2-AMCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aminomethyl group is thought to facilitate interactions with enzymes and receptors, potentially modulating their activity. The acetic acid portion can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's overall biological effects.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of 2-AMCA. It has been investigated for its ability to inhibit the growth of various cancer cell lines. For example, in vitro experiments demonstrated that 2-AMCA exhibited significant cytotoxic effects against HCT116 colon cancer cells with an IC50 value in the low micromolar range .

Neuroprotective Effects

Research has indicated that 2-AMCA may possess neuroprotective properties. A study examining the effects of this compound on neuronal cell lines revealed that it could reduce oxidative stress-induced apoptosis, suggesting a potential role in neurodegenerative disease prevention.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that 2-AMCA could inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

StudyFocusKey Findings
Antitumor Activity2-AMCA showed significant cytotoxicity against HCT116 cells with IC50 < 5 µM.
NeuroprotectionReduced apoptosis in neuronal cells subjected to oxidative stress.
Anti-inflammatoryInhibited pro-inflammatory cytokine production in macrophages.

Applications in Research and Medicine

2-AMCA is being explored for various applications:

  • Drug Development : Its unique structure makes it a promising candidate for developing new therapeutic agents targeting cancer and neurodegenerative diseases.
  • Chemical Synthesis : Utilized as a building block in organic synthesis due to its reactive functional groups.
  • Biological Research : Investigated for its interactions with biomolecules, contributing to the understanding of cellular signaling pathways.

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